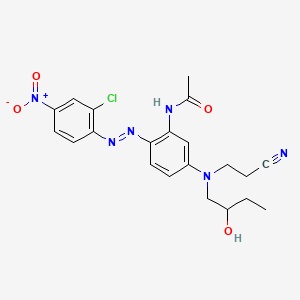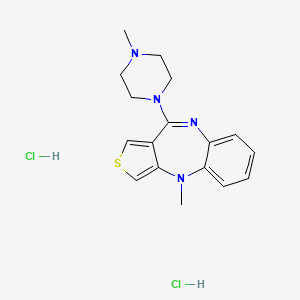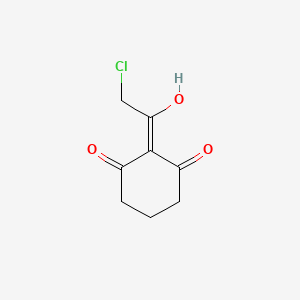
2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione is a chemical compound with the molecular formula C8H9ClO3 It is a derivative of cyclohexane-1,3-dione and features a chloro and hydroxyethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with chloroacetaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction mixture is usually heated to promote the reaction, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to form a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-Chloro-1-oxoethylidene)cyclohexane-1,3-dione.
Reduction: Formation of 2-(2-Hydroxyethylidene)cyclohexane-1,3-dione.
Substitution: Formation of 2-(2-Aminoethylidene)cyclohexane-1,3-dione or 2-(2-Mercaptoethylidene)cyclohexane-1,3-dione.
Applications De Recherche Scientifique
2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be explored for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: It is used in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of essential amino acids in plants. By inhibiting this enzyme, the compound disrupts the metabolic pathways, leading to the accumulation of toxic intermediates and ultimately causing plant death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione
- 2-(4-(Methyl sulfonyl)-2-nitrobenzoyl)-1,3-cyclohexanedione
- 2-(2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl)cyclohexane-1,3-dione
Uniqueness
2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
99483-05-3 |
|---|---|
Formule moléculaire |
C8H9ClO3 |
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
2-(2-chloro-1-hydroxyethylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C8H9ClO3/c9-4-7(12)8-5(10)2-1-3-6(8)11/h12H,1-4H2 |
Clé InChI |
GEFJMJGHCINHAX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(=C(CCl)O)C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



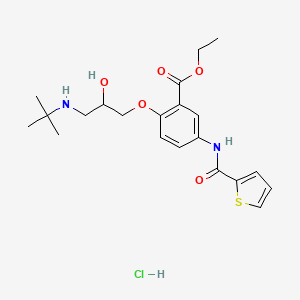
![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)

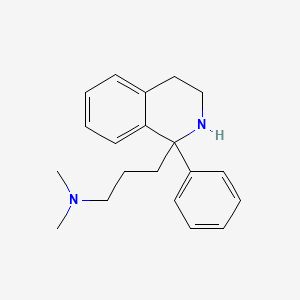
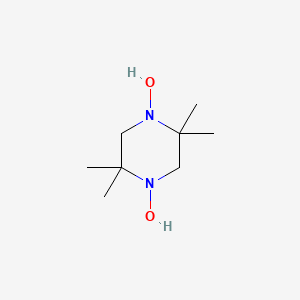
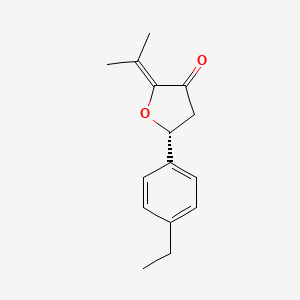
![2-benzo[f]quinolin-4-ium-4-yl-1-(4-phenylphenyl)ethanone;bromide](/img/structure/B13781147.png)

![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)
![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)

